molecular formula C11H6Cl4N2 B15243569 2-(Chloromethyl)-5-(2,4,5-trichlorophenyl)pyrimidine

2-(Chloromethyl)-5-(2,4,5-trichlorophenyl)pyrimidine

Cat. No.: B15243569
M. Wt: 308.0 g/mol
InChI Key: QVZIYUHNBFWIMZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2,4,5-trichlorophenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This particular compound is characterized by the presence of a chloromethyl group and a trichlorophenyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2,4,5-trichlorophenyl)pyrimidine typically involves the reaction of 2,4,5-trichlorobenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate, which is then chloromethylated using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2,4,5-trichlorophenyl)pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-(Chloromethyl)-5-(2,4,5-trichlorophenyl)pyrimidine has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2,4,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The trichlorophenyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(2,4,6-trichlorophenyl)pyrimidine
  • 2-(Chloromethyl)-5-(3,4,5-trichlorophenyl)pyrimidine
  • 2-(Chloromethyl)-5-(2,3,4-trichlorophenyl)pyrimidine

Uniqueness

2-(Chloromethyl)-5-(2,4,5-trichlorophenyl)pyrimidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. The presence of the chloromethyl group also provides a versatile handle for further chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H6Cl4N2

Molecular Weight

308.0 g/mol

IUPAC Name

2-(chloromethyl)-5-(2,4,5-trichlorophenyl)pyrimidine

InChI

InChI=1S/C11H6Cl4N2/c12-3-11-16-4-6(5-17-11)7-1-9(14)10(15)2-8(7)13/h1-2,4-5H,3H2

InChI Key

QVZIYUHNBFWIMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CN=C(N=C2)CCl

Origin of Product

United States

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